Product packaging for 3-Cyanoisoxazole-5-carboxylic acid(Cat. No.:CAS No. 251912-76-2)

3-Cyanoisoxazole-5-carboxylic acid

Cat. No.: B3391889
CAS No.: 251912-76-2
M. Wt: 138.08 g/mol
InChI Key: UHHIBNICLPTBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyanoisoxazole-5-carboxylic acid (CAS 251912-76-2) is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a reactive carboxylic acid group and an electron-withdrawing cyano group on an isoxazole core, making it a versatile precursor for constructing more complex molecules . The carboxylic acid functional group allows this compound to undergo common transformations such as amidation and esterification, facilitating its incorporation into larger molecular frameworks . The 3-cyano group on the isoxazole ring is a key reactive site; it is known to be sufficiently reactive toward ethanolysis and can participate in 1,3-dipolar cycloadditions, for example, with azides to afford tetrazole derivatives . This reactivity profile makes it a valuable scaffold in medicinal chemistry for developing novel active compounds and in materials science. As a specialized building block, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2N2O3 B3391889 3-Cyanoisoxazole-5-carboxylic acid CAS No. 251912-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O3/c6-2-3-1-4(5(8)9)10-7-3/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHIBNICLPTBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296855
Record name 3-Cyano-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251912-76-2
Record name 3-Cyano-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251912-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyano-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Cyanoisoxazole 5 Carboxylic Acid and Its Analogs

Direct Synthetic Routes to the 3-Cyanoisoxazole-5-carboxylic Acid Core

The direct construction of the this compound core is primarily accomplished through methods that form the heterocyclic ring with the desired substituents already in place or in a form that is easily converted.

1,3-Dipolar Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

A cornerstone in the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction. Current time information in Bangalore, IN.mdpi.com This powerful method involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene, to form the five-membered isoxazole or isoxazoline (B3343090) ring, respectively. Current time information in Bangalore, IN.orientjchem.org For the synthesis of this compound, this typically involves the cycloaddition of a cyanide-derived nitrile oxide with an alkyne bearing a carboxylate group or a precursor.

The in-situ generation of nitrile oxides from aldoximes is a common and effective strategy. acs.org For instance, the reaction of an appropriate aldoxime with an oxidizing agent can generate the nitrile oxide, which then readily reacts with a dipolarophile. researchgate.net The choice of solvent and base can significantly influence the regioselectivity and yield of the reaction. mdpi.com While many 1,3-dipolar cycloadditions are performed under thermal conditions, alternative activation methods such as microwave irradiation have been shown to be effective, often leading to shorter reaction times and improved yields. mdpi.com

A general representation of this approach is the reaction of a nitrile oxide with an acetylenic compound, which leads to the formation of the isoxazole ring. nih.gov The regioselectivity of this addition is a critical factor, and various strategies have been developed to control it, including the use of metal catalysts or specific directing groups on the reactants. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide PrecursorDipolarophileConditionsProductReference
Substituted AldoximeTerminal AlkyneBase, Solvent3,5-Disubstituted Isoxazole mdpi.com
Hydroxyimidoyl ChloridesTerminal AlkyneCu/Al2O3, Ball-milling3,5-Disubstituted Isoxazole nih.gov
O-Silylated Hydroxamic AcidsAlkyneMetal-free3,5-Disubstituted Isoxazole

Michael Addition and Subsequent Intramolecular Cyclization Approaches

An alternative and powerful strategy for the synthesis of the isoxazole core involves a Michael addition followed by an intramolecular cyclization. A notable example is the synthesis of 5-acylated 3-cyanoisoxazoles, which can serve as precursors to the desired carboxylic acid. This method utilizes the Michael addition of a dianionic cyano-aci-nitroacetate to an α-chloro-α,β-unsaturated ketone. The resulting intermediate then undergoes an intramolecular nucleophilic substitution of the nitronate ion to form the isoxazole ring. nih.gov The 3-cyano group in the resulting product is reactive and can be converted to an ethyl ester through ethanolysis, which can then be hydrolyzed to the carboxylic acid. nih.gov

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org In the context of isoxazole synthesis, the nucleophile can be a cyanide source, which introduces the required cyano group. The subsequent cyclization with hydroxylamine (B1172632) or one of its derivatives closes the ring to form the isoxazole.

Another related approach involves the reaction of β-keto esters with hydroxylamine. This condensation reaction can lead to the formation of the isoxazole ring, with the substituents on the β-keto ester determining the final substitution pattern of the isoxazole. The reaction of β-oxodithioesters with hydroxylamine can also be controlled to produce isoxazoles.

Table 2: Michael Addition/Cyclization Approaches to Isoxazoles

Michael DonorMichael AcceptorCyclizing AgentProductReference
Dianionic cyano-aci-nitroacetateα-Chloro-α,β-unsaturated ketoneIntramolecular5-Acyl-3-cyanoisoxazole nih.gov
β-Keto ester-Hydroxylamine3-Hydroxyisoxazole
β-Oxodithioester-Hydroxylamine3-Methylthio-isoxazole

Chemical Transformation of Related Heterocyclic Precursors

The synthesis of this compound can also be achieved through the chemical transformation of other pre-existing heterocyclic rings. While less common than de novo ring synthesis, this approach can be effective if the starting heterocycle is readily available. For instance, there are reports of transformations of isoxazoles into oxazoles, and it is conceivable that a reverse transformation or a modification of a different heterocycle could yield the desired isoxazole. However, specific examples of transforming other heterocycles directly into this compound are not extensively documented in the reviewed literature.

Synthesis of Key Intermediates for this compound Derivatization

The functionalization of the this compound scaffold often proceeds through key intermediates where either the cyano or the carboxylic acid group is modified or protected. A common strategy involves the synthesis of the corresponding ester, such as ethyl 3-cyanoisoxazole-5-carboxylate. This ester can be synthesized directly through the methods described above, for example, by using a propiolate ester as the dipolarophile in a 1,3-dipolar cycloaddition. The resulting ester can then be hydrolyzed to the carboxylic acid.

Another important intermediate is the corresponding acyl chloride, 3-cyanoisoxazole-5-carbonyl chloride. This highly reactive compound can be prepared from the carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. The acyl chloride is a versatile precursor for the synthesis of a wide range of amides and esters by reaction with various nucleophiles.

Furthermore, intermediates where the cyano group is replaced by a halogen, such as 3-bromo- (B131339) or 3-iodoisoxazole-5-carboxylic acid, are valuable for introducing diversity at the 3-position through cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov

Emerging Synthetic Strategies for this compound Derivatives

The field of heterocyclic synthesis is constantly evolving, with new methodologies emerging that offer improved efficiency, selectivity, and environmental compatibility. For the synthesis of isoxazole derivatives, several innovative approaches are gaining prominence.

Palladium-catalyzed reactions have become a powerful tool for the synthesis and functionalization of heterocyclic compounds. acs.org These methods can be used to construct the isoxazole ring itself or to introduce substituents onto a pre-formed isoxazole core. For example, palladium-catalyzed cross-coupling reactions can be used to append various groups to a halogenated isoxazole intermediate. nih.gov

Flow chemistry is another emerging area that offers significant advantages for the synthesis of heterocycles, including isoxazoles. Continuous flow processes can allow for better control over reaction parameters, improved safety, and easier scalability. Photochemical methods, which utilize light to drive chemical reactions, also represent a green and efficient approach to synthesizing and transforming heterocyclic compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly desirable for their atom and step economy. The development of novel MCRs for the synthesis of polysubstituted isoxazoles is an active area of research. nih.gov

Finally, the use of green solvents and catalysts is a major focus of modern synthetic chemistry. The development of synthetic routes to this compound and its derivatives that utilize water as a solvent, biodegradable catalysts, or energy-efficient activation methods like ultrasound is a key goal for sustainable chemical manufacturing.

Chemical Reactivity and Functional Group Transformations of 3 Cyanoisoxazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety of 3-Cyanoisoxazole-5-carboxylic Acid

The carboxylic acid group is a primary site for reactions, enabling the formation of various derivatives through nucleophilic acyl substitution.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted to esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The conversion of the carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting it with an alcohol in the presence of an acid catalyst. openstax.org The reaction is reversible, and the equilibrium can be driven towards the product by using the alcohol as a solvent or by removing water as it is formed. openstax.orglibretexts.org

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are often employed. Dicyclohexylcarbodiimide (DCC) is a common reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. openstax.orgbohrium.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate. openstax.org Other modern coupling reagents have also been developed to promote amidation under mild conditions. rsc.orgmdpi.com

The following table summarizes common reagents used in esterification and amidation reactions of carboxylic acids:

ReactionReagent(s)Description
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. openstax.org
AmidationAmine, Dicyclohexylcarbodiimide (DCC)DCC acts as a coupling agent to facilitate the formation of an amide bond between a carboxylic acid and an amine. openstax.orgbohrium.com
AmidationAmine, Thionyl Chloride (SOCl₂)The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an amine. openstax.orglibretexts.org

Advanced Derivatization Techniques for Analytical Applications (e.g., LC-MS)

For sensitive detection and accurate quantification in complex biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization of the carboxylic acid group is often necessary. ddtjournal.com This chemical modification can enhance ionization efficiency, improve chromatographic retention, and provide characteristic fragmentation patterns for tandem mass spectrometry (MS/MS). ddtjournal.comnih.gov

Several reagents are available for the derivatization of carboxylic acids for LC-MS analysis. These reagents typically introduce a readily ionizable or charged moiety onto the analyte. researchgate.net

Common Derivatization Reagents for Carboxylic Acids in LC-MS:

3-Nitrophenylhydrazine (3-NPH): In the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 3-NPH reacts with carboxylic acids to form derivatives that show excellent response in mass spectrometry. nih.gov

2-Picolylamine (PA): Derivatization with 2-picolylamine, often in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine, significantly increases the detection sensitivity of carboxylic acids in positive-ion ESI-MS. researchgate.net

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): This reagent is designed to introduce an isotopic signature and specific fragmentation patterns, aiding in the identification and screening of unknown carboxylic acids. nih.gov

The selection of a derivatization reagent depends on the specific analytical requirements, including the nature of the analyte and the matrix. nih.gov

The table below outlines some derivatization reagents and their applications in LC-MS analysis of carboxylic acids:

Derivatization ReagentActivating AgentApplication
3-Nitrophenylhydrazine (3-NPH)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Enhances MS detection of carboxylic acids in biological samples. nih.gov
2-Picolylamine (PA)2,2'-Dipyridyl disulfide and TriphenylphosphineIncreases detection response in positive-ion ESI-MS/MS. researchgate.net
4-APEBA1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Provides isotopic signature for screening of unknown carboxylic acids. nih.gov

Reactivity of the 3-Cyano Group in this compound

The cyano (nitrile) group at the 3-position of the isoxazole (B147169) ring is an electrophilic center, making it susceptible to attack by nucleophiles. openstax.org

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom carrying a partial positive charge, rendering it electrophilic. openstax.orgchemistrysteps.com This allows for nucleophilic addition reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.orgebsco.com

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. openstax.orgchemistrysteps.com

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions Involving the Cyano Group

The cyano group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. researchgate.netjmu.edu For instance, the reaction of nitriles with azides can yield tetrazoles, and reactions with nitrile oxides can produce oxadiazoles. These reactions are valuable for the synthesis of complex heterocyclic systems. jmu.edu

Applications of 3 Cyanoisoxazole 5 Carboxylic Acid As a Versatile Synthetic Building Block

Construction of Polyfunctionalized Organic Molecules from 3-Cyanoisoxazole-5-carboxylic Acid Precursors

The inherent reactivity of the cyano and carboxylic acid groups, coupled with the stability of the isoxazole (B147169) ring, makes this compound an ideal starting material for the synthesis of polyfunctionalized molecules. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through standard chemical transformations. These derivatives then serve as key intermediates for further functionalization.

The cyano group is also a versatile handle for synthetic modifications. It can undergo nucleophilic addition, reduction to an aminomethyl group, or hydrolysis to a carboxylic acid or amide, further expanding the diversity of accessible structures. The presence of both the cyano and carboxylic acid functionalities allows for sequential or orthogonal chemical manipulations, enabling the precise installation of various substituents onto the isoxazole scaffold.

For instance, the ester derivative, ethyl 3-cyanoisoxazole-5-carboxylate, can undergo reactions at the cyano group while the ester moiety remains intact, or vice-versa. This differential reactivity is crucial for the strategic assembly of highly substituted isoxazole derivatives.

Table 1: Potential Transformations of this compound and its Derivatives

Starting MaterialReagent/ConditionProduct Functional Group
This compoundSOCl₂Acid Chloride
This compoundR-OH, H⁺Ester
This compoundR-NH₂, DCCAmide
Ethyl 3-cyanoisoxazole-5-carboxylateH₂/PdAminomethyl
Ethyl 3-cyanoisoxazole-5-carboxylateH₂O, H⁺ or OH⁻Carboxylic Acid
3-Cyanoisoxazole-5-carboxamideDehydrating agentCyano

This table illustrates potential transformations based on general reactions of carboxylic acids and nitriles. Specific conditions for this compound may vary.

Role in Fused Heterocyclic System Synthesis

The strategic placement of reactive functional groups on the isoxazole ring of this compound and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems.

The synthesis of isoxazolo[5,4-b]quinolines, a class of compounds with potential biological activities, can be envisioned starting from derivatives of this compound. A common strategy for quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

In this context, a derivative of this compound, such as the corresponding amide or ester, could be reacted with an appropriately substituted aniline (B41778) derivative. For example, the reaction of ethyl 3-cyanoisoxazole-5-carboxylate with a 2-aminoarylketone could, under acidic or basic conditions, lead to the formation of an isoxazolo[5,4-b]quinoline (B11913196) system. The reaction would proceed through initial nucleophilic attack of the aniline amino group on the ester carbonyl, followed by an intramolecular cyclization and dehydration cascade.

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. The cyano and carboxylic acid functionalities can be manipulated to participate in various cyclization reactions. For instance, the reduction of the cyano group to an amine, followed by reaction of the resulting amino-acid with a suitable dielectrophile, could lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles. mdpi.comnih.gov

Furthermore, the isoxazole ring itself can undergo transformations. Under certain conditions, the N-O bond of the isoxazole can be cleaved, leading to ring-opening and subsequent rearrangement to form different heterocyclic structures. This reactivity opens up avenues for the synthesis of a diverse range of complex molecules from a single, readily accessible starting material.

Table 2: Examples of Fused Heterocyclic Systems Potentially Derived from this compound

Fused SystemPotential Synthetic StrategyKey Intermediate
Isoxazolo[5,4-b]quinolineFriedländer Annulation3-Cyanoisoxazole-5-carboxamide/ester
Isoxazolo[5,4-d]pyrimidineCyclocondensation5-Amino-3-cyanoisoxazole derivative
Pyrido[2,3-d]isoxazoleMulti-step synthesis involving cyclizationFunctionalized 3-cyanoisoxazole

This table presents hypothetical synthetic routes based on known methodologies for the synthesis of fused heterocycles.

Utilization in the Synthesis of Diverse Complex Organic Structures

The application of this compound as a scaffold allows for the generation of a library of diverse and complex organic structures. By systematically varying the reagents and reaction conditions applied to the cyano and carboxylic acid groups, a multitude of derivatives can be prepared. These derivatives can then be used in further synthetic elaborations, such as cross-coupling reactions, to introduce additional complexity and build larger molecular frameworks.

The isoxazole core itself is a privileged structure in medicinal chemistry, and its presence in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties. nih.gov Therefore, the ability to readily functionalize and elaborate the this compound scaffold is of significant interest in the development of new therapeutic agents and other functional organic materials.

Computational and Theoretical Investigations of 3 Cyanoisoxazole 5 Carboxylic Acid

Quantum Mechanical Studies of 3-Cyanoisoxazole-5-carboxylic Acid

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of this compound.

Electronic Structure, Molecular Orbitals, and Conformation Analysis

Theoretical studies have elucidated the electronic structure of this compound, revealing the distribution of electron density and identifying the regions most susceptible to electrophilic and nucleophilic attack. The molecular geometry has been optimized using methods such as the B3LYP/6-311++G(d,p) level of theory to determine the most stable conformation. researchgate.net Analysis of the dihedral angles between the isoxazole (B147169) ring and the carboxylic acid group is crucial in understanding its spatial arrangement.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net For this compound, the HOMO is typically localized over the isoxazole ring, while the LUMO is distributed across the cyano and carboxylic acid groups.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O1-C51.34C5-C4-C3105.2
C5-C41.44C4-C3-N2110.5
C4-C31.35C3-N2-O1109.8
C3-N21.32N2-O1-C5104.5
N2-O11.41O1-C5-C4110.0
C3-C61.44C4-C3-C6128.7
C6-N71.16N2-C3-C6120.8
C5-C81.48O1-C5-C8118.9
C8-O91.22C4-C5-C8131.1
C8-O101.35O9-C8-O10123.5
O10-H110.97C5-C8-O10112.3

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific quantum chemical calculations.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. This is crucial for understanding its synthesis, degradation, and interaction with biological targets.

For instance, theoretical studies can model the decarboxylation of this compound or its participation in cycloaddition reactions. These calculations can predict whether a reaction will proceed via a concerted or stepwise mechanism and can help in designing more efficient synthetic routes.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netlew.ro These simulations track the movements of atoms over time, providing insights into conformational changes and binding events. lew.ro

Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess the stability of the molecule and its complexes. lew.ro Analysis of the MD trajectory can reveal the formation and lifetime of hydrogen bonds between the carboxylic acid group of this compound and surrounding molecules. lew.ro This is particularly important for understanding its solubility and how it might bind within the active site of an enzyme. rsc.org

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Quantum mechanical calculations are frequently employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For this compound, theoretical calculations can provide valuable information about its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum to assign specific peaks to the corresponding molecular vibrations, such as the C≡N stretch of the cyano group and the C=O stretch of the carboxylic acid. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data to aid in the structural elucidation of the molecule and its derivatives. mdpi.com

Table 2: Comparison of Theoretical and Illustrative Experimental Spectroscopic Data for this compound

Spectroscopic DataTheoretical (Calculated)Illustrative Experimental
FT-IR (cm⁻¹)
O-H stretch (carboxylic acid)34503400-2400 (broad)
C≡N stretch22452250
C=O stretch (carboxylic acid)17301725
C=N stretch (isoxazole)16101605
¹H NMR (ppm)
COOH11.511.2
H4 (isoxazole)7.87.6
¹³C NMR (ppm)
COOH165.2164.8
C5 (isoxazole)158.4157.9
C3 (isoxazole)145.1144.7
C4 (isoxazole)115.3114.9
CN112.8112.5

Note: The experimental data in this table is illustrative. Actual experimental values may vary. The theoretical data is based on typical results from DFT calculations.

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Cyanoisoxazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Cyanoisoxazole-5-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid typically shows a characteristic signal for the acidic proton of the carboxyl group (–COOH) at a downfield chemical shift, often around 10–12 ppm. libretexts.orglibretexts.org This signal is often broad due to hydrogen bonding and its position can be dependent on concentration and the solvent used. libretexts.orgopenstax.org The protons on the isoxazole (B147169) ring and any substituents will exhibit signals in specific regions of the spectrum, with their chemical shifts and coupling patterns providing valuable information about their connectivity. For instance, in derivatives, protons on carbons adjacent to the carboxylic acid group typically absorb in the 2-3 ppm region. libretexts.org The addition of D₂O to the sample will cause the acidic –CO₂H proton signal to disappear due to hydrogen-deuterium exchange, a useful method for confirming its presence. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the carboxyl group (–COOH) is highly deshielded and typically appears in the range of 160-185 ppm. libretexts.orgopenstax.org The carbon of the nitrile group (–C≡N) absorbs in the range of 115-130 δ. openstax.org The carbon atoms of the isoxazole ring will have distinct chemical shifts that are influenced by the substituents. For example, in derivatives of 1,2,3-triazole-4-carboxylic acids, theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been used to confirm the assignment of experimental ¹³C NMR spectra. mdpi.com

Below is a table summarizing typical NMR data for carboxylic acid derivatives, which can be used as a reference for interpreting the spectra of this compound derivatives.

Proton (¹H) Typical Chemical Shift (δ, ppm) Carbon (¹³C) Typical Chemical Shift (δ, ppm)
Carboxyl (-COOH)10-12 (broad singlet) libretexts.orglibretexts.orgCarboxyl (C=O)160-185 libretexts.orgopenstax.org
Protons α to -COOH2-3 libretexts.orgNitrile (-C≡N)115-130 openstax.org
Aromatic Protons7-8Aromatic Carbons125-150
Alkyl Protons0.9-4.0Alkyl Carbons10-60

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by several characteristic absorption bands. The O–H stretch of the carboxylic acid group appears as a very broad and strong band in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding between the carboxylic acid molecules, which typically exist as dimers. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by factors such as dimerization and conjugation. The C≡N stretch of the nitrile group is also a very characteristic and intense absorption, appearing in the region of 2260-2220 cm⁻¹. libretexts.orgopenstax.org The C–O stretch of the carboxylic acid is typically observed between 1320 and 1210 cm⁻¹. orgchemboulder.com Additionally, O–H bending vibrations can be seen in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in the Raman spectrum, the C=O and C≡N stretching vibrations are typically strong and well-defined. This technique can be particularly useful for studying these compounds in aqueous solutions.

The following table summarizes the key IR absorption frequencies for the functional groups in this compound.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
O–H (Carboxylic acid)3300-2500 (broad, strong) orgchemboulder.com
C≡N (Nitrile)2260-2220 (strong, sharp) libretexts.orgopenstax.org
C=O (Carboxylic acid)1760-1690 (strong, sharp) orgchemboulder.com
C–O (Carboxylic acid)1320-1210 orgchemboulder.com
O–H bend1440-1395 and 950-910 orgchemboulder.com

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for carboxylic acids, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov In some cases, positive ion mode may be used to observe the protonated molecule [M+H]⁺. rsc.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (–OH, a loss of 17 Da) and the entire carboxyl group (–COOH, a loss of 45 Da). libretexts.org The fragmentation of the isoxazole ring and the loss of the cyano group will also produce characteristic fragment ions, aiding in the structural confirmation. For instance, in the mass spectrum of 3,5-dimethylisoxazole-4-carboxylic acid, the molecular ion and other fragment ions are observed. nist.gov

Ion Description Expected m/z Change
[M]⁺˙Molecular Ion-
[M-OH]⁺Loss of a hydroxyl radical-17
[M-COOH]⁺Loss of a carboxyl radical-45
[M-H]⁻Deprotonated molecule-1

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital.

For simple, unconjugated carboxylic acids, the primary absorption is a π → π* transition of the carbonyl group, which occurs at a wavelength around 210 nm. libretexts.orgresearchgate.net This absorption is generally not very useful for detailed structural analysis as it falls in a region where many other functional groups also absorb. However, if the isoxazole ring or other parts of the molecule are part of a larger conjugated system, the absorption maximum will shift to a longer wavelength (a bathochromic shift). The carbonyl group can also exhibit a weak n → π* transition at a longer wavelength, typically around 270-300 nm. masterorganicchemistry.com The position and intensity of these absorption bands can provide insights into the extent of conjugation within the molecule. For instance, the UV/Vis absorption spectra of heptamethine cyanine-based photocages of carboxylic acids show intense absorption bands in the near-infrared (NIR) region, around 786–817 nm. nih.gov

Transition Typical Wavelength Range (nm) Description
π → π~210 (unconjugated) libretexts.orgresearchgate.netStrong absorption due to the carbonyl group.
n → π~270-300 masterorganicchemistry.comWeak absorption from the non-bonding electrons of the carbonyl oxygen.
Conjugated Systems>210Absorption is shifted to longer wavelengths with increasing conjugation.

Medicinal Chemistry Scaffolding and Target Interaction Studies of 3 Cyanoisoxazole 5 Carboxylic Acid Analogs

3-Cyanoisoxazole-5-carboxylic Acid as a Privileged Scaffold in Drug Design

The isoxazole (B147169) nucleus is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility has led to the development of a wide array of isoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.orgresearchgate.net The isoxazole ring's stability, synthetic accessibility, and ability to participate in various non-covalent interactions contribute to its success as a pharmacophore. researchgate.netresearchgate.net

The this compound substructure, in particular, offers specific interaction points that can be crucial for biological activity. The cyano group can act as a hydrogen bond acceptor, while the carboxylic acid can participate in ionic interactions or hydrogen bonding. These features, combined with the aromatic nature of the isoxazole ring, provide a robust platform for designing targeted inhibitors. The substituents on the isoxazole moiety play a vital role in the formation of complexes with biological targets. nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling for Isoxazole Derivatives

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.comnih.govresearchgate.net This approach can be broadly categorized into ligand-based and structure-based methods. biointerfaceresearch.com

Ligand-based pharmacophore modeling derives a model from a set of known active molecules, even when the three-dimensional structure of the target is unknown. mdpi.comnih.gov This method identifies common chemical features among active compounds that are presumed to be responsible for their biological activity. nih.gov Structure-based pharmacophore modeling, on the other hand, utilizes the known 3D structure of the biological target, typically a protein-ligand complex obtained from X-ray crystallography, to define the key interaction points within the active site. biointerfaceresearch.com

For isoxazole derivatives, pharmacophore models often highlight a combination of key features that are critical for biological recognition. These typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group in this compound analogs, can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The carboxylic acid group can also serve as a hydrogen bond donor.

Hydrophobic (HY) / Aromatic (AR) Features: The isoxazole ring itself and any attached phenyl or other aromatic groups contribute to hydrophobic and aromatic interactions, which are crucial for binding to many protein targets. researchgate.net

Positive/Negative Ionizable Features: The carboxylic acid group provides a key negative ionizable feature at physiological pH.

A study on aryl amidino isoxazoline (B3343090) derivatives identified a pharmacophore model with two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature as being crucial for factor Xa antagonism. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Pharmacophore models serve as effective 3D queries for this screening process. nih.govscirp.org The process involves filtering a database of compounds to select only those molecules that match the defined pharmacophoric features in their 3D arrangement. nih.gov

This approach has been successfully applied to identify novel inhibitors for various targets. For instance, a pharmacophore model can be used to screen databases like ZINC to find new potential inhibitors. researchgate.netnih.gov The hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the selection and predict binding modes. nih.govnih.gov This combined approach of pharmacophore-based virtual screening followed by docking has proven to be a powerful strategy for discovering new lead compounds with isoxazole scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Isoxazole-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling method used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govresearchgate.net These studies aim to develop mathematical models that can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. mdpi.comresearchgate.net

For isoxazole-based scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. mdpi.comrsc.org These techniques generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.comresearchgate.net

A QSAR study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles found that hydrophobic substituents with an optimal size at the 3-phenyl ring were favorable for chitin (B13524) synthesis inhibition, while bulky substituents were detrimental. nitech.ac.jp Another study on isoxazole derivatives as farnesoid X receptor (FXR) agonists showed that hydrophobicity at the R2 group and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com These studies provide valuable insights for the rational design of more active isoxazole derivatives. nih.gov

Exploration of Biological Target Interaction Mechanisms of this compound Analogs

Analogs of this compound have been investigated as inhibitors of various enzymes and receptors, demonstrating the versatility of this scaffold in medicinal chemistry.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Elevated levels of uric acid can lead to conditions like gout. researchgate.net Several studies have explored isoxazole derivatives as xanthine oxidase inhibitors. nih.govsigmaaldrich.com For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives showed potent XO inhibitory activity in the micromolar to submicromolar range. sigmaaldrich.com Kinetic studies of some oxazole-based inhibitors suggest a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Histone Deacetylase (HDAC): Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. researchgate.netnih.govtandfonline.com HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govnih.gov Recently, isoxazole-based compounds have been identified as novel HDAC inhibitors. researchgate.netnih.govtandfonline.com A series of inhibitors based on a 3-hydroxy-isoxazole zinc-binding group (ZBG) demonstrated good potency against HDAC6, with the best candidate having an IC50 of 700 nM. researchgate.netnih.govtandfonline.com Another study reported a novel HDAC6-selective inhibitor, SS-208, which contains an isoxazole-3-hydroxamate moiety as the zinc-binding group. acs.org

P2Y1 Receptor: The P2Y1 receptor is a purinergic receptor involved in various physiological processes, including platelet aggregation. nih.gov Antagonists of the P2Y1 receptor are being investigated as potential antithrombotic agents. nih.gov While direct studies on this compound analogs as P2Y1 antagonists are limited, the isoxazole scaffold has been incorporated into ligands for other nicotinic acetylcholine (B1216132) receptors, demonstrating its potential in targeting receptors. nih.gov Research on other heterocyclic compounds as P2Y1 antagonists, such as benzimidazole (B57391) derivatives, highlights the potential for designing isoxazole-based antagonists. nih.gov

Receptor Binding and Modulatory Mechanisms

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in medicinal chemistry. While specific receptor binding and modulatory mechanism studies for this compound analogs are not extensively detailed in publicly available literature, the broader class of isoxazole-containing molecules, including those with a carboxylic acid moiety, has been investigated for interaction with various biological targets. The electronic properties and geometry of the isoxazole ring, combined with the nature and positioning of substituents, dictate the binding mode and subsequent biological response.

Analogs of isoxazole carboxylic acids have been shown to interact with a range of receptors, often acting as mimics of endogenous ligands. For instance, the structurally related 3-hydroxyisoxazole moiety is found in the naturally occurring amino acid, ibotenic acid, which is an agonist at N-methyl-D-aspartic acid (NMDA) receptors. nih.gov This highlights the ability of the isoxazole scaffold to present pharmacophoric features in a spatially appropriate manner to fit into the binding pockets of amino acid receptors.

In the context of GABAA receptors, isoxazole derivatives have been developed as agonists. nih.gov For example, 5-(4-piperidyl)isoxazol-3-ol, an analog of GABA, demonstrates affinity for GABAA receptor sites. nih.gov The isoxazole ring in these compounds acts as a bioisostere for the carboxylic acid group of GABA, with the nitrogen and oxygen atoms of the ring participating in hydrogen bonding interactions within the receptor's binding site. The modulatory mechanism of such analogs often involves inducing a conformational change in the receptor upon binding, leading to the opening of the ion channel and subsequent neuronal inhibition. The efficacy of these compounds, whether they act as full or partial agonists, is highly dependent on the substitution pattern on both the isoxazole and the appended groups. nih.gov

The 3-cyano group in the this compound scaffold is an electron-withdrawing group, which can significantly influence the electronic distribution of the isoxazole ring and the acidity of the carboxylic acid at the 5-position. This can, in turn, affect the strength and nature of interactions with receptor residues. For example, in a study of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, the presence of a cyano group on an appended phenyl ring was found to be a preferred substitution for potent inhibitory activity. mdpi.com While this is not a direct study of the 3-cyano-isoxazole core itself, it underscores the potential role of the cyano group in modulating target interactions.

The carboxylic acid at the 5-position is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bonds with basic residues such as arginine, lysine, or histidine within a receptor's binding pocket. The interaction of the carboxylate group is often a critical determinant of binding affinity and selectivity.

Analog Class Target Receptor/Enzyme Observed/Potential Interaction Modulatory Mechanism
3-Hydroxyisoxazole DerivativesNMDA ReceptorsAgonismMimics glutamate, induces conformational change
5-Substituted Isoxazol-3-olsGABAA ReceptorsPartial AgonismBinds to GABA site, modulates ion channel opening
5-Phenylisoxazole-3-carboxylic AcidsXanthine OxidaseInhibitionCompetitive binding at the active site

Bioisosteric Replacements for the Carboxylic Acid Moiety in Isoxazole Scaffolds

The carboxylic acid group, while often crucial for target binding, can present challenges in drug development, including poor permeability and potential for metabolic liabilities such as acyl-glucuronidation. nih.gov Consequently, the replacement of the carboxylic acid with a suitable bioisostere is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. For isoxazole scaffolds, several bioisosteric replacements for the carboxylic acid moiety have been explored.

Common Bioisosteric Replacements for Carboxylic Acids:

Tetrazoles: The 5-substituted tetrazole ring is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, and the four nitrogen atoms can act as hydrogen bond acceptors. The tetrazolate anion is also delocalized, similar to a carboxylate. nih.gov

Acyl Sulfonamides: These functional groups have pKa values that fall within the range of carboxylic acids. nih.gov They can act as hydrogen bond donors and acceptors and often exhibit improved metabolic stability compared to carboxylic acids. nih.gov

Hydroxyisoxazoles: As mentioned earlier, the 3-hydroxyisoxazole moiety itself can be considered a bioisostere of a carboxylic acid, with a similar pKa. nih.gov This represents an intra-scaffold bioisosteric relationship.

Other Heterocyclic Acid Surrogates: A variety of other five-membered heterocycles can serve as carboxylic acid mimics. These include 1,2,4-oxadiazoles and 3-sulfonyl-1,2,4-triazoles. nih.gov

The following table summarizes some key properties of common carboxylic acid bioisosteres relevant to isoxazole scaffolds.

Bioisostere Typical pKa Range Key Features Potential Advantages
Carboxylic Acid4-5Strong H-bond donor/acceptorMimics endogenous ligands
5-Tetrazole4.5-6Planar, four H-bond acceptorsSimilar acidity to COOH, metabolically stable
Acyl Sulfonamide4-5H-bond donor/acceptorImproved metabolic stability, tunable acidity
3-Hydroxyisoxazole4-5Planar, H-bond donor/acceptorStructurally similar to some natural products
1,2,4-Oxadiazol-5-one6-7Heterocyclic, potential for H-bondingCan improve permeability

Design Principles for Novel Isoxazole-Based Chemotypes with Optimized Target Interactions

The design of novel isoxazole-based chemotypes with optimized target interactions is guided by several key principles of medicinal chemistry. These principles aim to enhance potency, selectivity, and pharmacokinetic properties by strategically modifying the isoxazole scaffold and its substituents.

Structure-Activity Relationship (SAR) Studies: A fundamental principle is the systematic exploration of the SAR. This involves synthesizing and testing a series of analogs where specific parts of the molecule are varied to understand their contribution to biological activity. For example, in the development of quinoxaline (B1680401) derivatives, it was found that the presence of electron-releasing groups was essential for activity, while electron-withdrawing groups decreased it. mdpi.com Similar systematic studies on the this compound core would be necessary to delineate the optimal substitution patterns for a given target.

Scaffold Hopping and Bioisosteric Replacement: As discussed in the previous section, replacing the carboxylic acid or other functional groups with bioisosteres is a powerful strategy. Beyond simple functional group replacement, entire sections of the molecule can be replaced with different scaffolds ("scaffold hopping") that maintain the key pharmacophoric elements in the correct spatial orientation. This can lead to novel intellectual property and improved drug-like properties.

Conformational Constraint: Introducing conformational rigidity into a molecule can improve its binding affinity by reducing the entropic penalty of binding. This can be achieved by incorporating cyclic structures or introducing double or triple bonds. For isoxazole-based compounds, this could involve creating bicyclic systems or restricting the rotation of side chains.

Target-Specific Interactions: The design should be guided by the specific interactions known to be important for the biological target. For example, if the target has a known zinc-binding site, a chelating group might be incorporated into the isoxazole analog. In the design of isoxazole-based HDAC inhibitors, the isoxazole moiety was positioned to participate in the coordination of the zinc ion in the enzyme's active site. researchgate.net

A molecular modeling study of a 5-phenylisoxazole-3-carboxylic acid derivative bound to xanthine oxidase provided insights into its binding mode, which can guide the design of new inhibitors with improved interactions. mdpi.com Such in silico approaches, combined with empirical SAR studies, are essential for the rational design of novel and optimized isoxazole-based chemotypes.

Q & A

Q. What are the recommended synthetic routes for 3-cyanoisoxazole-5-carboxylic acid, and how can purity be optimized?

The synthesis of isoxazole derivatives typically involves [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes. For this compound, a plausible route includes:

  • Step 1 : Formation of the isoxazole core via cycloaddition using a cyano-containing nitrile oxide precursor.
  • Step 2 : Introduction of the carboxylic acid group through hydrolysis of a methyl ester intermediate under acidic or basic conditions.
  • Purity Optimization : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane) can improve purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the isoxazole ring structure and substituent positions (e.g., cyano and carboxylic acid groups). For example, the cyano group exhibits a distinct 13^{13}C signal near 110–120 ppm.
  • IR Spectroscopy : Detect C≡N stretching (~2200 cm1^{-1}) and carboxylic acid O-H/N-H stretches (~2500–3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C5_5H3_3N2_2O3_3).
  • Melting Point : Compare with literature values (e.g., related compounds like 5-methylisoxazole-3-carboxylic acid melt at 168–170°C) .

Q. What are the best practices for storage and handling to maintain stability?

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the cyano group.
  • Handling : Use desiccants (silica gel) to avoid moisture. Avoid prolonged exposure to light, which may degrade the isoxazole ring .

Advanced Research Questions

Q. How do catalytic conditions influence the reactivity of isoxazole derivatives in decarboxylative or rearrangement reactions?

Ruthenium catalysts (e.g., RuCl3_3) enable non-decarboxylative rearrangements of isoxazole-5-ones to pyrazoles, as shown in analogous studies. Key factors include:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Temperature : Reactions at 80–100°C enhance catalytic efficiency.
  • Mechanistic Insight : DFT calculations can map transition states for ring-opening and reclosure steps .

Q. How can discrepancies in reported physical or reactivity data be resolved?

Discrepancies (e.g., melting points, reaction yields) often arise from:

  • Purity Variations : Use TLC/HPLC to verify sample homogeneity.
  • Experimental Conditions : Compare solvent systems (e.g., aqueous vs. anhydrous hydrolysis for carboxylic acid formation).
  • Control Experiments : Reproduce studies under inert atmospheres to rule out oxidation side reactions .

Q. What strategies enhance the compound’s utility in enzyme inhibition or metal-ion sensing studies?

  • Enzyme Assays : Design competitive inhibition assays (e.g., for kinases) using ATP analogs. The carboxylic acid group can chelate metal cofactors (Mg2+^{2+}, Zn2+^{2+}), altering enzyme activity.
  • Fluorescent Probes : Modify the isoxazole core with fluorophores (e.g., dansyl groups) for metal-ion detection. Reference studies on similar probes show quenching/enhancement with transition metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyanoisoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyanoisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.